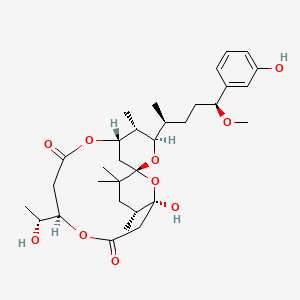
Debromoaplysiatoxin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Debromoaplysiatoxin is a natural product found in Gracilaria coronopifolia and Dolabella auricularia with data available.
Aplicaciones Científicas De Investigación
Structural and Chemical Properties
- Novel Structural Rearrangements : A study by Tang et al. (2020) discovered Neo-debromoaplysiatoxin C, showcasing an unusual 10-membered lactone ring derived from this compound. This structural uniqueness represents a first in the aplysiatoxin family.
- Synthesis and Fragment Studies : Cosp et al. (2006) conducted a highly stereoselective synthesis of the C9–C21 fragment of this compound and oscillatoxins, laying the groundwork for further chemical investigations (Cosp, Llàcer, Romea, & Urpí, 2006).
Biological Activities and Interactions
- Potassium Channel Inhibition : Han et al. (2018) reported on neo-debromoaplysiatoxin analogues exhibiting significant blocking activity against the Kv1.5 potassium channel (Han, Liang, Keen, Fan, Zhang, Xu, Zhao, Wang, & Lin, 2018).
- Interactions with Protein Kinase C : this compound and its derivatives have been studied for their interactions with protein kinase C isozymes, influencing cellular signaling processes (Yanagita, Kamachi, Kikumori, Tokuda, Suzuki, Suenaga, Nagai, & Irie, 2013).
- Antiproliferative Activities : Studies like those by Kikumori et al. (2012) have explored the antiproliferative properties of aplysiatoxin derivatives, identifying their potential in cancer treatment (Kikumori, Yanagita, Tokuda, Suzuki, Nagai, Suenaga, & Irie, 2012).
Environmental Interactions and Effects
- Presence in Marine Ecosystems : Harr et al. (2008) detected this compound in Lyngbya-dominated mats in Florida's ecosystems, raising concerns about its impact on local fauna and flora (Harr, Szabo, Cichra, & Phlips, 2008).
Other Applications
- Antiviral Activities : Research by Gupta et al. (2014) revealed the potential of this compound-related compounds as antiviral agents, particularly against the Chikungunya virus (Gupta, Kaur, Leong, Tan, Prinsep, & Chu, 2014).
Propiedades
Fórmula molecular |
C32H48O10 |
|---|---|
Peso molecular |
592.7 g/mol |
Nombre IUPAC |
(1S,3R,4S,5S,9R,13S,14R)-13-hydroxy-9-[(1R)-1-hydroxyethyl]-3-[(2S,5S)-5-(3-hydroxyphenyl)-5-methoxypentan-2-yl]-4,14,16,16-tetramethyl-2,6,10,17-tetraoxatricyclo[11.3.1.11,5]octadecane-7,11-dione |
InChI |
InChI=1S/C32H48O10/c1-18(11-12-24(38-7)22-9-8-10-23(34)13-22)29-20(3)26-16-32(41-29)30(5,6)15-19(2)31(37,42-32)17-28(36)39-25(21(4)33)14-27(35)40-26/h8-10,13,18-21,24-26,29,33-34,37H,11-12,14-17H2,1-7H3/t18-,19+,20-,21+,24-,25+,26-,29+,31-,32-/m0/s1 |
Clave InChI |
REAZZDPREXHWNV-HJUJCDCNSA-N |
SMILES isomérico |
C[C@@H]1CC([C@@]23C[C@@H]([C@@H]([C@H](O2)[C@@H](C)CC[C@@H](C4=CC(=CC=C4)O)OC)C)OC(=O)C[C@@H](OC(=O)C[C@@]1(O3)O)[C@@H](C)O)(C)C |
SMILES |
CC1CC(C23CC(C(C(O2)C(C)CCC(C4=CC(=CC=C4)O)OC)C)OC(=O)CC(OC(=O)CC1(O3)O)C(C)O)(C)C |
SMILES canónico |
CC1CC(C23CC(C(C(O2)C(C)CCC(C4=CC(=CC=C4)O)OC)C)OC(=O)CC(OC(=O)CC1(O3)O)C(C)O)(C)C |
Sinónimos |
debromoaplysiatoxin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



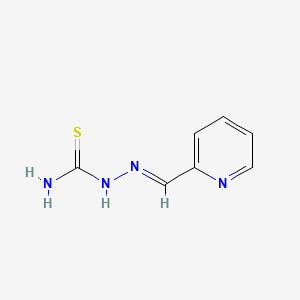


![(1E)-1-[(2-methylphenyl)hydrazinylidene]-1-morpholin-4-ylpropan-2-one](/img/structure/B1238257.png)
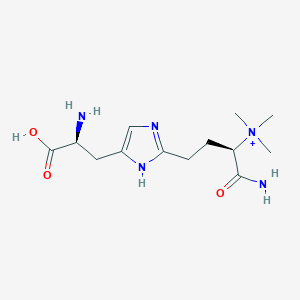
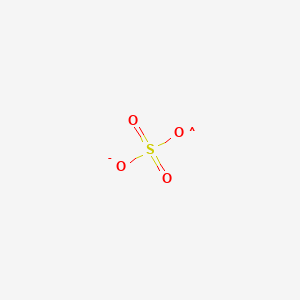
![2,2',2'',2'''-{[4'-(9-Anthryl)-2,2':6',2''-terpyridine-6,6''-diyl]bis(methylenenitrilo)}tetraacetate](/img/structure/B1238261.png)
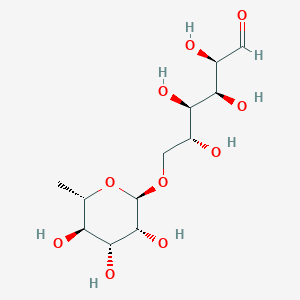

![6,23-Dioxa-26-Thia-2,17,27-triazatricyclo[17.5.2.1(4,7)]heptacosa-4,7(27),12,14,19-pentaene-3,8,24-trione, 9,11-dihydroxy-22-methyl-, [1S-(1R*,9R*,11R*,12E,14E,19Z,22S*)]-](/img/structure/B1238267.png)

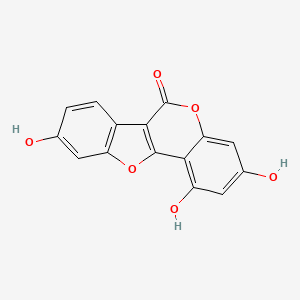
![2-hydroxy-2-phenylacetic acid [(5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] ester](/img/structure/B1238272.png)
